molecular formula C10H9ClINO3 B2811660 Methyl 4-acetamido-2-chloro-5-iodobenzoate CAS No. 672292-97-6

Methyl 4-acetamido-2-chloro-5-iodobenzoate

Cat. No.: B2811660
CAS No.: 672292-97-6
M. Wt: 353.54
InChI Key: CIGRRTUPLGBKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-acetamido-2-chloro-5-iodobenzoate is an organic compound with the molecular formula C10H9ClINO3 and a molecular weight of 353.54 g/mol . It is a derivative of benzoic acid and contains functional groups such as an acetamido group, a chloro group, and an iodo group. This compound is primarily used in scientific research and has various applications in chemistry and biology.

Preparation Methods

The synthesis of Methyl 4-acetamido-2-chloro-5-iodobenzoate typically involves multiple steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 4-acetamido-2-chloro-5-iodobenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-acetamido-2-chloro-5-iodobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-2-chloro-5-iodobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the chloro and iodo groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Methyl 4-acetamido-2-chloro-5-iodobenzoate can be compared with similar compounds such as:

    Methyl 4-acetamido-2-chloro-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine.

    Methyl 4-acetamido-2-chloro-5-fluorobenzoate: Contains a fluorine atom instead of iodine.

    Methyl 4-acetamido-2-chloro-5-nitrobenzoate: Contains a nitro group instead of iodine.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

methyl 4-acetamido-2-chloro-5-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClINO3/c1-5(14)13-9-4-7(11)6(3-8(9)12)10(15)16-2/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGRRTUPLGBKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)Cl)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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